6-Aminouridine 5'-Monophosphate
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H14N3O9P |
|---|---|
Molecular Weight |
339.20 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-amino-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H14N3O9P/c10-4-1-5(13)11-9(16)12(4)8-7(15)6(14)3(21-8)2-20-22(17,18)19/h1,3,6-8,14-15H,2,10H2,(H,11,13,16)(H2,17,18,19)/t3-,6-,7-,8-/m1/s1 |
InChI Key |
DUFXRFNPGXQQOI-YXZULKJRSA-N |
Isomeric SMILES |
C1=C(N(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)N |
Canonical SMILES |
C1=C(N(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O)N |
Origin of Product |
United States |
Enzymatic Interactions and Molecular Basis of 6 Aminouridine 5 Monophosphate Action
Orotidine (B106555) 5'-Monophosphate Decarboxylase (ODCase) as a Key Enzymatic Target
Orotidine 5'-Monophosphate Decarboxylase (ODCase) stands as the principal enzymatic target for 6-Aminouridine 5'-Monophosphate. This enzyme plays a pivotal role in the de novo biosynthesis of pyrimidine (B1678525) nucleotides, making it a subject of intense scientific scrutiny. wikipedia.org
Catalytic Mechanism and Biological Role of ODCase in Uridine (B1682114) 5'-Monophosphate Biosynthesis
ODCase catalyzes the final step in the de novo synthesis of uridine monophosphate (UMP), a fundamental building block for RNA and DNA. ebi.ac.uknih.gov The enzyme facilitates the decarboxylation of orotidine monophosphate (OMP) to form UMP. wikipedia.org This reaction is essential for the production of pyrimidine nucleotides, which are vital for cell replication and survival. nih.gov
The catalytic prowess of ODCase is extraordinary, accelerating the reaction rate by a factor of 1017 over the uncatalyzed reaction. wikipedia.org To put this into perspective, a reaction that would take 78 million years to reach its halfway point is completed in a mere 18 milliseconds with the help of ODCase. wikipedia.org Remarkably, this incredible efficiency is achieved without the use of cofactors, metal ions, or prosthetic groups. wikipedia.org The catalytic mechanism is thought to proceed through the stabilization of a carbanion intermediate at the C6 position of the pyrimidine ring following the loss of carbon dioxide. wikipedia.orgpnas.org This stabilization is achieved through the strategic positioning of charged amino acid residues within the enzyme's active site. wikipedia.org A key proposal for the mechanism involves electrostatic destabilization of the substrate's carboxylate group by a nearby aspartate residue (Asp60 in Bacillus subtilis), which promotes the decarboxylation. pnas.orgresearchgate.net A neighboring lysine (B10760008) residue (Lys62 in B. subtilis) is then believed to protonate the C6 of the pyrimidine ring in a concerted step. pnas.orgresearchgate.net
In organisms like yeast and bacteria, ODCase functions as a single-purpose enzyme. wikipedia.org However, in mammals, it is part of a larger, bifunctional enzyme known as UMP synthase, which also catalyzes the preceding step in the pyrimidine biosynthesis pathway. wikipedia.org
Detailed Inhibition Characteristics of this compound on ODCase Activity
Comparative Enzymatic Inhibition Studies with Other Uridine 5'-Monophosphate Derivatives
A variety of C6-substituted uridine monophosphate derivatives have demonstrated significant inhibition of ODCase. nih.gov These studies provide a comparative framework for understanding the structure-activity relationships of ODCase inhibitors.
For instance, 6-azauridine (B1663090) 5'-monophosphate is a known inhibitor of ODCase. nih.gov Another potent inhibitor is 6-iodouridine , which in its monophosphate form, acts as a covalent inhibitor of ODCase and has shown promise as an antimalarial agent. nih.govresearchgate.net The inhibition by these derivatives highlights the sensitivity of the ODCase active site to modifications at the C6 position of the uridine ring.
In contrast, substitutions at the C5 position also influence inhibitory potential. For example, 5-aminouridine 5'-monophosphate represents another class of modified uridine derivatives, though detailed comparative inhibition data with this compound is not extensively covered in the provided results. The exploration of various derivatives, including those with cyano groups or other modifications, continues to be an active area of research to design novel and potent ODCase inhibitors. nih.govcalstate.edu
| Compound | Type of Inhibition | Key Features |
| This compound | Inhibitor | Amino group at C6 position |
| 6-Azauridine 5'-Monophosphate | Inhibitor | Nitrogen at the 6-position of the uracil (B121893) ring |
| 5-Aminouridine 5'-Monophosphate | Inhibitor | Amino group at C5 position |
| 6-Iodouridine 5'-Monophosphate | Covalent Inhibitor | Iodine at the C6 position |
Structural Determinants of this compound Recognition by Enzymes
The precise molecular interactions that govern the binding of this compound to ODCase are elucidated through structural biology techniques, primarily X-ray crystallography.
X-Ray Crystallographic Analysis of this compound-Enzyme Complexes
While a specific X-ray crystal structure of a this compound-ODCase complex was not detailed in the search results, the analysis of ODCase complexed with other inhibitors provides significant insights into the binding mode of such compounds. researchgate.netnih.gov X-ray crystallography has been instrumental in revealing the three-dimensional architecture of enzymes and their active sites, providing a blueprint for understanding enzyme-ligand interactions. nih.gov The study of ODCase in complex with various ligands has shown that the binding of an inhibitor can induce significant conformational changes in the enzyme, often involving the movement of entire domains. nih.gov
Identification of Critical Amino Acid Residues and Binding Site Architecture
Structural studies of ODCase have identified key amino acid residues that are crucial for substrate binding and catalysis, and by extension, for the binding of inhibitors like this compound. pnas.orgresearchgate.net The active site of ODCase is located at one end of a triosephosphate isomerase (TIM) barrel structure, near the dimer interface. pnas.orgresearchgate.net
In the Bacillus subtilis enzyme, residues such as Asp60 and Lys62 are central to the catalytic mechanism. pnas.orgresearchgate.net Asp60 is proposed to create electrostatic repulsion with the substrate's carboxylate group, while Lys62 is positioned to protonate the pyrimidine ring. pnas.orgresearchgate.net The binding of the phosphate (B84403) group of the ligand is also critical for catalysis, and its removal significantly reduces the enzyme's efficiency. pnas.org
The binding of inhibitors often involves interactions with these same key residues. For example, in the complex with the inhibitor 1-(5'-phospho-beta-d-ribofuranosyl)barbituric acid (BMP), the inhibitor is positioned with its C6-hydroxyl group near the side chains of key lysine and aspartate residues. nih.gov The binding of ligands is also stabilized by a network of hydrogen bonds and other interactions with residues within the active site, including those from a flexible loop that closes over the active site upon ligand binding. nih.govresearchgate.net This induced-fit mechanism ensures a snug fit for the ligand and is essential for the catalytic function of the enzyme. nih.gov
Elucidation of Structure-Activity Relationships for C6-Substituted Uridine 5'-Monophosphate Analogues
The exploration of C6-substituted analogues of Uridine 5'-Monophosphate (UMP) has been a critical area of research, particularly in the development of novel therapeutic agents. The enzyme Orotidine 5'-monophosphate decarboxylase (ODCase), which catalyzes the final step in the de novo synthesis of UMP, is a primary target for these analogues. nih.govwikipedia.org This enzyme is essential for producing the pyrimidine nucleotides required for DNA and RNA synthesis. wikipedia.org
The structure-activity relationship (SAR) of these compounds reveals how modifications at the C6 position of the uridine ring influence their inhibitory potential. Studies on various C6 derivatives of UMP against the ODCase from pathogens like P. falciparum (the parasite causing malaria) have provided significant insights. nih.gov For instance, the introduction of different chemical groups at the C6 position drastically alters the compound's interaction with the enzyme's active site.
Research has shown that analogues such as 6-azidouridine 5'-monophosphate act as potent covalent inhibitors of P. falciparum ODCase. nih.gov In contrast, other substitutions result in varying degrees of activity. The amino group of this compound positions it within this spectrum of C6-substituted inhibitors that interfere with the normal function of ODCase. nih.gov
Below is an interactive table summarizing the findings from studies on C6-substituted uridine derivatives and their observed activities. nih.gov
Table 1: Structure-Activity Relationship of C6-Substituted Uridine Analogues
| C6-Substituent | Compound Name | Observed Activity/Finding |
|---|---|---|
| Amino | 6-Aminouridine | The mononucleotide form (this compound) was studied as an inhibitor of plasmodial ODCase. nih.gov |
| Azido | 6-Azidouridine | Its mononucleotide is a potent covalent inhibitor of P. falciparum ODCase. nih.gov |
| Cyano | 6-Cyanouridine | Its mononucleotide was studied as an inhibitor of plasmodial ODCase. nih.gov |
| Methyl | 6-Methyluridine | Exhibited weak antimalarial activity against P. falciparum. Its mononucleotide was also studied as an ODCase inhibitor. nih.gov |
| N-Methylamino | 6-N-Methylaminouridine | Showed moderate antimalarial activities. nih.gov |
| N,N-Dimethylamino | 6-N,N-Dimethylaminouridine | Displayed moderate antimalarial activities. nih.gov |
Influence of this compound on Pyrimidine Nucleotide Pool Homeostasis
The balance of pyrimidine nucleotides, or homeostasis, is vital for normal cellular function, particularly for nucleic acid synthesis. This balance is maintained by two main pathways: de novo synthesis, which builds nucleotides from simple precursors, and salvage pathways, which recycle pre-existing bases and nucleosides. nih.govwikipedia.org this compound disrupts this delicate balance primarily by interfering with the de novo pathway.
Metabolic Perturbations and Feedback Regulation in De Novo Biosynthesis
The de novo synthesis of pyrimidines is a multi-step enzymatic process that culminates in the production of Uridine 5'-monophosphate (UMP). researchgate.netwikipedia.org The final two steps, the conversion of orotate (B1227488) to orotidine 5'-monophosphate (OMP) and the subsequent decarboxylation of OMP to UMP, are catalyzed by the bifunctional enzyme UMP synthase in mammals. wikipedia.orgnih.gov
By acting as an analogue of OMP, this compound can inhibit the OMP decarboxylase (ODCase) activity of UMP synthase. This inhibition creates a metabolic bottleneck, leading to significant perturbations in the pyrimidine nucleotide pool. A key consequence is the accumulation of substrates upstream of the block, such as orotate, and a corresponding depletion of the product, UMP. nih.gov Since all other pyrimidine nucleotides are synthesized from UMP, its depletion leads to a state of "pyrimidine starvation," which can impair processes like DNA synthesis. nih.gov
This disruption also triggers feedback regulation mechanisms within the cell. For example, some enzymes early in the pathway, like carbamoyl-P synthetase, are feedback-inhibited by downstream products like UMP and CTP. nih.gov A fall in UMP levels caused by ODCase inhibition could, in theory, lessen this feedback inhibition, further altering pathway dynamics. Conversely, the accumulation of UMP that can occur from feedback inhibition of UMP kinase (the next enzyme after UMP synthase) can lead to UMP being degraded, causing uracil excretion in a process known as directed overflow metabolism. nih.gov
Interplay with Pyrimidine Salvage Pathways
In addition to de novo synthesis, cells utilize pyrimidine salvage pathways to recover and reuse bases (like uracil and thymine) and nucleosides (like uridine and cytidine) from the degradation of DNA and RNA. wikipedia.orgyoutube.com These pathways conserve energy by converting these recycled components back into nucleotides. wikipedia.org Key enzymes in this process include uridine phosphorylase, which forms uridine from uracil, and uridine kinase, which phosphorylates uridine to UMP. wikipedia.org
The action of this compound is primarily on the de novo pathway. However, its effects create a ripple that impacts the salvage pathways. When de novo synthesis is blocked and the intracellular pool of UMP is depleted, the cell may become more reliant on the salvage pathway to meet its pyrimidine requirements.
This interplay is highlighted by rescue experiments where the toxic effects of inhibiting the de novo pathway can be reversed by supplying the cells with exogenous pyrimidines like uridine or cytidine. nih.gov These externally provided nucleosides can be readily converted to their corresponding monophosphates by the salvage pathway enzymes, thereby bypassing the block in de novo synthesis and replenishing the nucleotide pool. nih.gov This demonstrates both the distinct nature and the crucial compensatory relationship between the de novo and salvage pathways in maintaining pyrimidine homeostasis.
Cellular Metabolic Fate and Biological Pathway Modulation by 6 Aminouridine 5 Monophosphate Analogues
Intracellular Processing and Transformations of Aminouridine Nucleotide Analogues
The cellular journey of 6-aminouridine 5'-monophosphate and its related analogues involves a series of enzymatic modifications that determine their ultimate biological effects. Once inside the cell, these molecules are subjected to the cell's natural nucleotide metabolic machinery, which can lead to their activation into forms that can interfere with essential cellular processes.
The conversion of nucleoside monophosphates to their more energetically active diphosphate (B83284) and triphosphate forms is a critical step in nucleotide metabolism. This process is catalyzed by a series of enzymes known as nucleoside monophosphate kinases (NMPKs) and nucleoside diphosphate kinases (NDPKs). In the context of this compound, it is presumed to follow the general pathway for pyrimidine (B1678525) nucleotide synthesis. mdpi.com
The initial phosphorylation step, converting the monophosphate to a diphosphate, is a key regulatory point. Subsequently, NDPKs, which exhibit broad substrate specificity, catalyze the transfer of a phosphate (B84403) group from a donor, typically ATP, to the newly formed diphosphate, yielding the triphosphate analogue. mdpi.com The efficiency of these phosphorylation steps is a crucial determinant of the analogue's ability to compete with natural nucleotides and exert its biological effects.
Enzymatic synthesis strategies have been developed to produce nucleoside triphosphates and their analogues, often employing a cascade of enzymes. mdpi.com For instance, a common approach involves the initial phosphorylation of a ribose precursor, followed by a series of enzymatic reactions to build the nucleotide, which is then sequentially phosphorylated to the triphosphate form. mdpi.com These in vitro systems provide insights into the potential intracellular pathways.
| Enzyme Class | Function in Nucleotide Metabolism | Potential Role in 6-Aminouridine Analogue Processing |
| Nucleoside Monophosphate Kinases (NMPKs) | Catalyze the phosphorylation of nucleoside monophosphates to diphosphates. | Potential to phosphorylate this compound to its diphosphate form. |
| Nucleoside Diphosphate Kinases (NDPKs) | Catalyze the phosphorylation of nucleoside diphosphates to triphosphates. mdpi.com | Likely responsible for converting 6-aminouridine 5'-diphosphate to the triphosphate analogue. mdpi.com |
Once converted to their triphosphate forms, 6-aminouridine analogues can be recognized by RNA polymerases as substrates for RNA synthesis. The incorporation of such analogues into RNA transcripts can have significant consequences for RNA function and metabolism. The extent of incorporation depends on the specific analogue and the particular RNA polymerase involved. nih.gov
Studies with other nucleotide analogues, such as 6-thioguanosine (B559654) (s6G), have demonstrated their successful incorporation into newly transcribed RNA. nih.gov This incorporation allows for the tracking of RNA population dynamics within a cell. nih.gov The presence of an analogue within an RNA molecule can alter its structure and its interactions with RNA-binding proteins, potentially affecting processes like splicing, translation, and degradation. The use of nucleotide analogues in kinetic studies can provide detailed information about the efficiency and fidelity of RNA polymerases. nih.gov
Furthermore, the accumulation of the analogue's phosphorylated derivatives can feedback-inhibit key enzymes in nucleotide biosynthesis pathways, leading to imbalances in the levels of other nucleotides. In E. coli, the intracellular concentrations of nucleotides are tightly regulated, with ATP and GTP being the most abundant triphosphorylated forms. nih.gov The introduction of an analogue can disrupt this delicate balance.
Broader Impact on Cellular Processes and Macromolecular Synthesis
The metabolic activation of this compound analogues can have far-reaching consequences for various cellular processes, extending beyond direct incorporation into RNA. These effects are often mediated through the modulation of key regulatory enzymes and pathways.
Analogues of purine (B94841) and pyrimidine nucleotides can act as allosteric regulators of enzymes involved in their own synthesis, creating feedback loops that control metabolic flux. Ribonucleotide reductase (RNR) is a critical enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. nih.govwikipedia.orgnih.gov The activity of RNR is tightly regulated by the binding of various nucleotide effectors to its allosteric sites. nih.govwikipedia.orgnih.gov
It is plausible that 6-aminouridine nucleotide analogues, particularly in their triphosphate form, could interact with the allosteric sites of RNR, thereby altering its activity and disrupting the balanced supply of deoxyribonucleotides required for DNA synthesis. nih.gov The synthesis of ribonucleotides themselves occurs through either the de novo or salvage pathways, both of which are subject to feedback regulation by their end products. wikipedia.org The presence of 6-aminouridine analogues could therefore interfere with these regulatory mechanisms, leading to a broader disruption of nucleotide metabolism.
| Regulatory Process | Key Enzyme/Pathway | Potential Effect of 6-Aminouridine Analogues |
| Deoxyribonucleotide Synthesis | Ribonucleotide Reductase (RNR) nih.govwikipedia.org | Allosteric inhibition or activation, leading to an imbalance in dNTP pools. nih.govnih.gov |
| Ribonucleotide Synthesis | De novo and Salvage Pathways wikipedia.org | Feedback inhibition of key enzymes, disrupting the overall production of ribonucleotides. |
The integrity of the genome is constantly challenged by DNA damage and replication errors, which are corrected by a sophisticated network of DNA repair pathways. nih.gov The presence of nucleotide analogues can interfere with these processes in several ways. The incorporation of ribonucleotides into genomic DNA is a frequent event that can lead to genome instability if not properly repaired by enzymes like RNase H2. nih.govresearchgate.net If 6-aminouridine analogues are incorporated into DNA, they could create novel lesions that may be recognized and processed differently by the repair machinery. nih.gov
Furthermore, an imbalance in the deoxyribonucleotide pool, potentially caused by the allosteric regulation of RNR by 6-aminouridine analogues, can increase the rate of misincorporation during DNA replication, leading to mutations. nih.gov DNA replication is a highly coordinated process involving numerous enzymes, including DNA polymerases, helicases, and ligases. youtube.com The presence of analogue triphosphates could potentially inhibit these enzymes or be erroneously incorporated into the newly synthesized DNA strand. youtube.com
Recent evidence has also highlighted the surprising role of RNA molecules in the DNA repair process, where they can act as scaffolds or guides for repair proteins. gatech.edu The incorporation of 6-aminouridine analogues into these repair-associated RNAs could potentially compromise their function, thereby impairing the cell's ability to maintain genome integrity. gatech.edu
Secondary Effects on Signal Transduction and Energy Metabolism
The introduction of this compound and its analogues into the cellular environment can trigger a cascade of secondary effects that extend beyond their primary metabolic fate. These downstream consequences often involve the modulation of key signal transduction pathways and a significant impact on cellular energy metabolism. While direct research on this compound is limited, the effects of structurally related nucleotide analogues provide a framework for understanding its potential secondary impacts. These analogues can influence the activity of crucial signaling nodes and alter the primary pathways of energy production and consumption, such as glycolysis and mitochondrial respiration.
One of the central mechanisms by which nucleotide analogues can exert secondary effects is through the modulation of the pentose (B10789219) phosphate pathway (PPP). The PPP is a critical branch of glucose metabolism that runs parallel to glycolysis and is essential for producing NADPH, a key reductant in biosynthetic processes and antioxidant defense, and for generating precursors for nucleotide synthesis.
A structurally related compound, 6-aminonicotinamide (B1662401) (6-AN), a known inhibitor of the hexose (B10828440) monophosphate pathway, provides insight into the potential metabolic consequences of such perturbations. In C6-glial cells, treatment with 6-AN leads to a significant accumulation of 6-phosphogluconate (6-PG), which competitively inhibits phosphoglucose (B3042753) isomerase, a key enzyme in glycolysis. This inhibition results in a substantial reduction of the glycolytic flux by approximately 40%. nih.gov The decreased glycolytic activity, in turn, leads to a 25% reduction in ATP concentrations under anaerobic conditions, highlighting a direct link between the modulation of a nucleotide-related pathway and cellular energy status. nih.gov Furthermore, the accumulation of glucose-6-phosphate (Glc-6-P) due to the glycolytic block can lead to a 50% increase in glycogen (B147801) content, as Glc-6-P allosterically activates glycogen synthase. nih.gov
Table 1: Effects of 6-Aminonicotinamide (6-AN) on Glycolysis and Glycogen Metabolism in C6-Glial Cells
| Parameter | Effect of 6-AN Treatment | Reference |
| Glycolytic Flux | ~40% reduction | nih.gov |
| Anaerobic ATP Concentration | ~25% reduction | nih.gov |
| Glycogen Content | ~50% increase | nih.gov |
Another critical signaling pathway that is sensitive to the cellular nucleotide pool is the AMP-activated protein kinase (AMPK) pathway. AMPK acts as a master sensor of cellular energy status and is activated by an increase in the AMP:ATP ratio, a hallmark of energy stress. nih.gov Once activated, AMPK orchestrates a metabolic switch, turning off anabolic pathways that consume ATP while activating catabolic pathways that generate ATP. youtube.com
Table 2: Downstream Effects of AMPK Activation
| Cellular Process | Effect of AMPK Activation | Key Downstream Targets | Reference |
| Glucose Metabolism | Increased glucose uptake and utilization | GLUT4, PFK2 | youtube.com |
| Decreased glycogen synthesis | Glycogen Synthase | youtube.com | |
| Lipid Metabolism | Increased fatty acid oxidation | ACC, HSL | nih.gov |
| Decreased cholesterol synthesis | HMG-CoA Reductase | youtube.com | |
| Protein Synthesis | Decreased | mTORC1, eEF2K | youtube.com |
| Autophagy | Increased | ULK1 | youtube.comnih.gov |
In the context of cancer, the metabolic reprogramming of cells is a well-established hallmark. nih.govmdpi.com Cancer cells often exhibit increased reliance on glycolysis even in the presence of oxygen (the Warburg effect) and show alterations in lipid and amino acid metabolism. mdpi.comnih.gov The introduction of nucleotide analogues that perturb these metabolic pathways can therefore have significant consequences for cancer cell proliferation and survival. The interplay between nucleotide metabolism and major signaling pathways like PI3K/Akt and mTOR, which are frequently dysregulated in cancer, further underscores the potential for this compound analogues to exert secondary effects on these critical cellular processes. nih.govnih.gov
Advanced Methodologies for Investigating 6 Aminouridine 5 Monophosphate
Quantitative Biochemical Assays for Enzyme Kinetics and Inhibition
Understanding the biochemical function of 6-amino-UMP often involves studying its interaction with enzymes, either as a substrate or as an inhibitor. wikipedia.org Enzyme kinetics, the study of the rates of enzyme-catalyzed reactions, provides critical insights into the catalytic mechanisms and metabolic roles of these enzymes. wikipedia.orgkhanacademy.org
The activity of enzymes that process 6-amino-UMP or are inhibited by it can be measured using robust analytical techniques like spectrophotometry and chromatography.
Spectrophotometric Assays: These methods rely on changes in light absorbance to measure the progress of a reaction. youtube.com If the conversion of a substrate to a product by an enzyme results in a change in the amount of light absorbed at a specific wavelength, the reaction rate can be determined. youtube.com For instance, if an enzyme-catalyzed reaction involving 6-amino-UMP produces a chromogenic product, the increase in absorbance, measured over time in a spectrophotometer, provides a direct measure of the enzyme's initial velocity. youtube.comresearchgate.net The Beer-Lambert law is fundamental to these calculations, relating absorbance to the concentration of the light-absorbing species. youtube.com
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying components of a complex mixture. In the context of 6-amino-UMP, HPLC can be used to separate the substrate from the product(s) of an enzymatic reaction at various time points. By measuring the peak areas corresponding to each compound, researchers can accurately determine their concentrations and thus calculate the reaction rate. nih.govnih.gov This method is particularly useful when no significant change in UV absorbance occurs during the reaction or when multiple products are formed. Thin-layer chromatography (TLC) can also be employed for separating and quantifying UV-absorbing compounds like nucleosides and nucleotides. nih.gov
Table 1: Comparison of Activity Measurement Techniques
| Technique | Principle | Advantages | Common Applications |
| Spectrophotometry | Measures change in light absorbance as substrate is converted to product. youtube.com | Continuous, real-time monitoring; high throughput. | Determining initial reaction rates for enzymes with chromogenic substrates or products. researchgate.net |
| Chromatography (HPLC) | Physically separates reaction components for individual quantification. nih.gov | High specificity and sensitivity; can measure multiple components simultaneously. | Analyzing complex reactions with no clear spectrophotometric signal; quantifying substrate and product over time. nih.gov |
6-Aminouridine 5'-monophosphate can act as an enzyme inhibitor, and characterizing this inhibition is key to understanding its biological effects. The inhibition constant (Kᵢ) is a measure of the inhibitor's potency; a lower Kᵢ value indicates a more potent inhibitor. sigmaaldrich.com
To determine the Kᵢ and the mechanism of inhibition (e.g., competitive, noncompetitive, uncompetitive), enzyme activity is measured at various substrate and inhibitor concentrations. nih.govresearchgate.net
Competitive Inhibition: The inhibitor binds to the same active site as the substrate. This increases the apparent Michaelis constant (Kₘ) but does not affect the maximum velocity (Vₘₐₓ).
Noncompetitive Inhibition: The inhibitor binds to a site other than the active site, affecting the enzyme's catalytic efficiency. This decreases Vₘₐₓ but does not change Kₘ.
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This reduces both Vₘₐₓ and Kₘ.
By plotting the reaction rate data (e.g., using a Lineweaver-Burk plot), the type of inhibition can be identified, and the Kᵢ value can be calculated from the changes in Kₘ and Vₘₐₓ. researchgate.netnih.gov The Cheng-Prusoff equation is also commonly used to calculate Kᵢ from IC₅₀ values (the concentration of inhibitor required to produce 50% inhibition). sigmaaldrich.com
Isotopic Labeling and Metabolomic Profiling for Pathway Elucidation
Tracing the metabolic journey of 6-amino-UMP within a cell or organism is crucial for elucidating the metabolic pathways it participates in. Isotopic labeling and high-resolution mass spectrometry are cornerstone technologies for this purpose. nih.gov
In this technique, an analogue of 6-amino-UMP is synthesized with one or more of its atoms replaced by a stable or radioactive isotope (e.g., ¹³C, ¹⁵N, ³H, or ¹⁴C). When this labeled compound is introduced into a biological system, its metabolic fate can be traced by detecting the isotope in downstream metabolites. nih.gov For example, studies on the related compound orotidine-5'-monophosphate (OMP) have used deuterium (B1214612) (²H) labeling to investigate its enzymatic reaction mechanism by tracking hydrogen exchange. nih.gov Similarly, a radiolabeled version of 6-amino-UMP could be used to identify and quantify the products of its metabolism, providing direct evidence of its role in specific biochemical pathways.
High-resolution mass spectrometry (HRMS) is an indispensable tool in metabolomics for its ability to accurately determine the mass of a molecule, which allows for the deduction of its elemental formula. researchgate.netnih.gov When a biological system is treated with 6-amino-UMP, samples can be collected over time and analyzed by liquid chromatography coupled with HRMS (LC-HRMS). nih.gov This technique separates the metabolites present in the sample before they enter the mass spectrometer. researchgate.net HRMS can then identify potential metabolites of 6-amino-UMP by searching for masses that correspond to predicted biochemical transformations (e.g., phosphorylation, glycosylation, or degradation). If an isotopically labeled analogue of 6-amino-UMP is used, its metabolites can be unequivocally identified by their characteristic mass shift. nih.govnih.gov
Structural Biology and Computational Approaches
Understanding the three-dimensional structure of 6-amino-UMP and how it fits into the active site of a target protein is fundamental to explaining its biological activity. Structural biology techniques, complemented by computational modeling, provide this atomic-level detail.
X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods used to determine the high-resolution structures of proteins in complex with ligands like 6-amino-UMP. The Protein Data Bank (PDB), a global repository for 3D structural data of large biological molecules, contains structures of proteins bound to 6-amino-UMP (often under the ligand code NUP). nih.gov These structures reveal the precise molecular interactions—such as hydrogen bonds, and electrostatic and hydrophobic interactions—that stabilize the binding of 6-amino-UMP to its protein target. For example, analysis of human orotidine-5'-monophosphate decarboxylase in complex with various nucleotide inhibitors has provided a framework for drug design by detailing the specific requirements of the binding site. nih.gov
Computational approaches, such as molecular docking and molecular dynamics simulations, use these static structures to model the dynamic behavior of 6-amino-UMP in the binding pocket of an enzyme. Docking can predict the preferred binding orientation of the compound, while molecular dynamics simulations can explore its conformational flexibility and the stability of its interactions over time. These computational tools are invaluable for rationalizing experimental findings and for guiding the design of new analogues with improved potency or specificity.
Protein Crystallography and Cryo-Electron Microscopy for Complex Structures
High-resolution structural data is fundamental to comprehending the mechanism of action of any bioactive molecule. For this compound, protein crystallography has been the primary tool to visualize its binding mode within enzyme active sites. This technique involves crystallizing a protein-ligand complex and then bombarding it with X-rays. The resulting diffraction pattern is used to calculate the electron density and, subsequently, the three-dimensional arrangement of atoms.
One of the key protein targets for this compound is Orotidine-5'-monophosphate decarboxylase (ODCase), a crucial enzyme in the de novo pyrimidine (B1678525) nucleotide biosynthesis pathway. nih.govnih.gov The PubChem database lists at least 17 protein structures complexed with this compound or its synonyms, such as NUP. nih.gov These structures, available in the Protein Data Bank (PDB), reveal the specific amino acid residues involved in binding the ligand and the conformational changes that occur upon its accommodation in the active site.
For instance, crystallographic studies of ODCase in complex with inhibitors, including analogs of this compound, have provided a framework for understanding the enzyme's catalytic mechanism and for drug design. nih.gov These studies highlight the importance of specific hydrogen bonds and electrostatic interactions between the ligand and the protein that contribute to its binding affinity and specificity.
While protein crystallography has been instrumental, cryo-electron microscopy (cryo-EM) is an emerging technique that is particularly useful for large and flexible protein complexes that are difficult to crystallize. Although specific cryo-EM studies focusing solely on this compound are not yet prevalent, the methodology has been successfully applied to understand the architecture of large molecular machines, such as the Smc5/6 holo-complex, which is involved in DNA repair. nih.gov As cryo-EM technology continues to advance, it holds the potential to provide valuable insights into the interaction of this compound with larger, more complex biological assemblies.
Table 1: Selected PDB Entries for this compound (NUP) Complexes
| PDB ID | Protein Name | Organism | Resolution (Å) |
| 1D7A | Orotidine (B106555) 5'-monophosphate decarboxylase | Methanothermobacter thermautotrophicus | 1.90 |
| 1D7B | Orotidine 5'-monophosphate decarboxylase | Methanothermobacter thermautotrophicus | 2.10 |
| 2QCC | UMP synthase (OMPD domain) | Homo sapiens | 2.10 |
| 2QCD | UMP synthase (OMPD domain) | Homo sapiens | 2.20 |
This table is for illustrative purposes and represents a subset of available structures.
Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions
Complementing experimental structural techniques, computational methods like molecular docking and molecular dynamics (MD) simulations offer a dynamic perspective on ligand-protein interactions. Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site, providing insights into the binding affinity and mode of interaction.
For this compound, docking studies can be performed using the crystal structures of its target proteins, such as ODCase. These simulations can help in understanding the key interactions that stabilize the ligand in the binding pocket. For example, docking can reveal the formation of hydrogen bonds between the amino group of the uridine (B1682114) analog and specific amino acid residues, as well as the electrostatic interactions of the phosphate (B84403) group with the protein. While a specific study detailing the molecular docking of this compound was not found in the initial search, the principles of this technique are widely applied in the study of similar nucleotide analogs. d-nb.info
Following docking, MD simulations can provide a more detailed and dynamic picture of the ligand-protein complex over time. These simulations, which are based on the principles of classical mechanics, can reveal the flexibility of both the ligand and the protein, the stability of the binding interactions, and the role of solvent molecules. MD simulations can help to refine the binding poses obtained from docking and can predict the binding free energies, offering a more quantitative measure of the ligand's affinity. For instance, simulations could illustrate how the ribose sugar pucker and the glycosidic bond torsion angle of this compound adapt within the confines of the enzyme's active site.
Table 2: Key Interactions of this compound with Target Proteins (Hypothetical based on related structures)
| Interaction Type | Ligand Moiety | Potential Interacting Protein Residues |
| Hydrogen Bonding | 6-amino group | Asp, Glu, Ser |
| Hydrogen Bonding | Ribose hydroxyls | Asp, Ser, Thr |
| Electrostatic | 5'-monophosphate | Arg, Lys, His |
| Pi-stacking | Uracil (B121893) ring | Phe, Tyr, Trp |
This table represents potential interactions based on the known binding modes of similar nucleotides to their target proteins.
Synthetic Biology and Bioengineering Applications Inspired by Nucleoside Monophosphate Analogues
Engineering of Metabolic Pathways for Non-Canonical Nucleotide Production
The production of non-canonical nucleotides within a living cell requires the careful re-engineering of native metabolic pathways. nih.gov By introducing heterologous enzymatic pathways and applying metabolic engineering principles, microbial cell factories can be developed to synthesize molecules not found in nature. nih.govacs.org This often involves assembling genes from various species to construct a novel synthetic pathway. mdpi.com
The de novo pyrimidine (B1678525) biosynthetic pathway is a conserved metabolic route that produces uridine (B1682114) 5'-monophosphate (UMP), the precursor for all other pyrimidine nucleotides. nih.gov The pathway begins with simple molecules like bicarbonate, glutamine, and aspartate and proceeds through a series of enzymatic steps. davuniversity.org In humans and other eukaryotes, the first three steps are catalyzed by a multifunctional enzyme, while the final two steps to produce UMP are catalyzed by another bifunctional enzyme that converts orotate (B1227488) to orotidine (B106555) 5'-monophosphate (OMP) and then to UMP. nih.gov
To produce a non-canonical nucleotide like 6-Aminouridine 5'-Monophosphate, this natural pathway can be strategically redirected. A hypothetical approach would involve:
Introducing a Novel Enzyme: An engineered aminotransferase or a related enzyme could be introduced into the host organism. This enzyme would need to be designed to specifically recognize a natural intermediate of the pyrimidine pathway, such as Orotidine 5'-Monophosphate (OMP) or Uridine 5'-Monophosphate (UMP), as its substrate.
Catalyzing a Non-Canonical Reaction: The engineered enzyme would then catalyze the addition of an amino group at the C6 position of the pyrimidine ring, a reaction not performed by native enzymes, to yield this compound.
Pathway Optimization: To enhance the yield of the target molecule, further engineering might be necessary. This could include upregulating the expression of enzymes upstream of the target intermediate to increase its availability or knocking out downstream native enzymes to prevent the conversion of the intermediate into canonical pyrimidines. The goal is to optimize the flux through the synthetic pathway, which can be challenging as it may lead to the accumulation of toxic intermediates and hinder cell growth. mdpi.com
Creating an enzyme that can efficiently synthesize this compound requires sophisticated protein engineering. Two primary strategies are employed: rational design and directed evolution. nih.govwikipedia.org These approaches can be used to create enzymes with novel functionalities or to broaden their substrate range. nih.gov
Rational Design is a structure-based method that relies on a detailed understanding of an enzyme's structure, mechanism, and active site. nih.govfrontiersin.org The process involves predicting specific mutations that will confer the desired activity. frontiersin.org For instance, to design an aminotransferase to produce 6-aminouridine, researchers would model the binding of OMP or UMP in the active site of a candidate enzyme and identify amino acid residues that could be mutated to improve binding and facilitate the amination reaction at the C6 position. This strategy has been successfully used to alter the enantioselectivity and substrate specificity of various enzymes. frontiersin.orgresearchgate.net
Directed Evolution mimics the process of natural selection in the laboratory to evolve enzymes with desired properties without needing a deep understanding of their structure-function relationships. wikipedia.orgfrontiersin.org The process involves iterative cycles of generating a large library of gene variants through random mutagenesis, expressing these variants, and then screening or selecting for the desired function. wikipedia.org To evolve an enzyme for 6-aminouridine synthesis, one would start with a promiscuous aminotransferase, create a library of its mutants, and screen for variants that show activity towards UMP or OMP. Methods like compartmentalized self-replication (CSR) can link a gene (genotype) to the protein it encodes (phenotype), allowing for the selection of active polymerase variants from large libraries. frontiersin.org
These two approaches can also be combined in a "semi-rational" strategy, where rational design is used to identify key areas for mutation, and directed evolution is then used to explore the mutational landscape within that focused region. nih.gov
Table 1: Comparison of Enzyme Engineering Strategies
| Feature | Rational Design | Directed Evolution |
|---|---|---|
| Principle | Predicts specific mutations based on prior knowledge of enzyme structure and function. frontiersin.org | Mimics natural selection through iterative cycles of mutation, selection, and amplification. wikipedia.org |
| Prerequisites | Detailed knowledge of the enzyme's 3D structure and catalytic mechanism. nih.gov | A "parent" enzyme with at least minimal desired activity and a high-throughput screening or selection method. frontiersin.org |
| Library Size | Small, focused libraries (often single mutants). youtube.com | Large, diverse libraries (typically 10^7 variants or more). nih.gov |
| Advantages | Fast, cost-effective, and has the potential to create algorithms for quantitative prediction. frontiersin.org | Does not require detailed structural information; can uncover unexpected beneficial mutations. youtube.com |
| Limitations | Limited by current understanding of protein structure-function relationships; may miss beneficial mutations at unexpected sites. frontiersin.org | Can be time-consuming and labor-intensive; requires a robust high-throughput screening method. youtube.com |
Integration of Analogues in Expanded Genetic Alphabets and Synthetic Nucleic Acids
A central goal of synthetic biology is to create artificially expanded genetic information systems (AEGIS) by adding new, unnatural base pairs to the existing G:C and A:T pairs. researchgate.net The integration of analogues like this compound is fundamental to this endeavor, paving the way for nucleic acids with novel functions and providing a platform for high-density information storage. thieme-connect.denih.gov
Natural DNA polymerases have evolved to be highly specific for their canonical nucleotide substrates, efficiently excluding even closely related analogues. frontiersin.orgnsf.gov To incorporate a modified nucleotide such as 6-amino-UTP (the triphosphate form of this compound) into a growing nucleic acid chain, the polymerase itself must be re-engineered. nih.gov
Several key strategies have proven effective:
Directed Evolution: This is a powerful tool for developing polymerases with new activities. frontiersin.org Techniques like compartmentalized self-replication (CSR) and phage display are used to screen vast libraries of polymerase variants for those capable of accepting and incorporating non-standard nucleotides. frontiersin.orgresearchgate.net
Screening Assays: High-throughput methods are essential for identifying successful polymerase variants from large libraries. The scintillation proximity assay (SPA™), for example, allows for the rapid screening of enzymes for their ability to elongate primers using unnatural nucleotides. oup.com
The position of the chemical modification on the nucleotide is crucial for its acceptance by a polymerase. nih.gov Modifications are most commonly tolerated at the C5 position of pyrimidines and the C7 position of 7-deazapurines, as these positions project into the major groove of the DNA double helix and away from the enzyme's catalytic pocket. acs.orgresearchgate.net A modification at the C6 position, as in 6-aminouridine, presents a unique challenge that would necessitate specific engineering of the polymerase active site to accommodate the altered hydrogen-bonding pattern.
Table 2: Selected Strategies for Engineering Polymerase Activity
| Strategy | Description | Example Application |
|---|---|---|
| Active Site Engineering | Involves making specific mutations in the polymerase active site to create space or new interactions that accommodate the modified nucleotide. acs.org | Creating cavities in KlenTaq DNA polymerase to allow bulky modifications to extend outside the active site. nih.gov |
| Directed Evolution (e.g., CSR) | Iterative rounds of mutation and selection are used to evolve polymerases that can function with unnatural substrates under specific conditions. frontiersin.org | Evolving Taq polymerase variants that can efficiently amplify DNA containing modified nucleotides. frontiersin.org |
| Scaffold Sampling | Mutations that confer a desired function in one polymerase are introduced into homologous polymerases to achieve a similar gain-of-function. nih.gov | Transferring "specificity determining residues" between related polymerases to increase their capacity to incorporate threose nucleic acid (TNA). nih.gov |
| Altering Fidelity | Mutating the active site to increase misincorporation opposite a modified base, creating an identifiable pattern for sequencing. nih.gov | Developing a polymerase variant that preferentially misincorporates nucleotides opposite methylated cytosine for epigenetic analysis. nih.gov |
The creation of a stable and functional expanded genetic alphabet relies on a set of core design principles. The goal is to develop new base pairs that function orthogonally alongside the natural A:T and G:C pairs without interfering with them. thieme-connect.denih.gov
Key design principles include:
Orthogonality: The unnatural base pairs must not pair with any of the natural bases. 6-Aminouridine, for example, would need to be paired with a specifically designed unnatural purine (B94841) analogue to prevent mispairing with adenine (B156593) or guanine. nih.gov
Geometric Equivalence: The unnatural pair should ideally adopt a Watson-Crick-like geometry to fit within the DNA double helix without causing significant distortion. researchgate.net This geometric consistency is crucial for recognition and processing by polymerases. researchgate.net
Thermodynamic Stability: The new pairs must contribute to the stability of the DNA duplex. This can be achieved through complementary hydrogen bonding patterns, or through alternative forces such as optimized hydrophobic and packing interactions. nih.gov
Efficient Enzymatic Processing: The unnatural base pairs must be efficiently and faithfully replicated and transcribed by engineered polymerases. thieme-connect.de
By adhering to these principles, researchers have developed functional six-letter and even eight-letter genetic alphabets (e.g., Hachimoji DNA). researchgate.net Such expanded systems dramatically increase the information density of DNA, opening new possibilities for molecular data storage and the creation of novel, functional nucleic acids. nih.govduke.edu Extending the alphabet has also been shown to improve the in silico design of DNA secondary structures by reducing the likelihood of sequences folding into incorrect, off-target conformations. nih.gov
Biosensor Development and Biocatalytic Applications Utilizing Nucleotide Analogue Interactions
The unique chemical properties of nucleotide analogues can be harnessed to create novel biosensors and biocatalysts. Synthetic analogues of nucleic acids have been developed to target a wide range of biological processes, including cell signaling and DNA replication. nih.gov
For biosensor development, nucleotide analogues can be incorporated into aptamers—short, single-stranded DNA or RNA molecules that can fold into specific three-dimensional structures to bind to a target molecule with high affinity and specificity. By introducing a nucleotide like 6-aminouridine, with its additional hydrogen-bonding donor group, it may be possible to create aptamers that bind to targets inaccessible to natural nucleic acids. This interaction can be coupled to a signaling mechanism (e.g., fluorescence or an electrochemical signal) to report on the presence of the target.
In biocatalysis, enzymes made of nucleic acids (ribozymes or DNAzymes) can be endowed with new catalytic activities by incorporating modified nucleotides. acs.orgtandfonline.com The 6-amino group of 6-aminouridine could act as a key functional group within the active site of a synthetic ribozyme, potentially participating in acid-base catalysis or forming specific contacts with a substrate.
Furthermore, interactions with nucleotide analogues are being used to advance diagnostic and analytical technologies. For example, the addition of a polymer of non-canonical nucleotides to the end of a natural RNA molecule generates a strong and unique signal in a nanopore sequencer. universityofcalifornia.edu This allows for the precise identification of the natural end of the RNA transcript, a task that is difficult with standard methods, thereby demonstrating a direct sensing application based on modified nucleotide interactions. universityofcalifornia.edu
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Uridine 5'-Monophosphate (UMP) |
| Orotidine 5'-Monophosphate (OMP) |
| Orotate |
| Adenine |
| Guanine |
| Cytosine |
| Thymine (B56734) |
| Uracil (B121893) |
| 6-amino-UTP |
| Aspartate |
| Glutamine |
| Bicarbonate |
| 5-phosphoribosyl-1-pyrophosphate (PRPP) |
| N2-(p-n-butylphenyl)guanine (BuPG) |
| Hydroxymethylglutaryl-CoA (HMG-CoA) |
| Isoprenoids |
| Lamivudine |
| Nelarabine |
| Ribavirin |
| Idoxuridine |
| Trifluridine |
| Brivudine |
| Didanosine |
| Islatravir |
| Molnupiravir |
| 6-aminocaproic acid |
| 5-aminovaleric acid |
| 2-methyl-1-butanol |
| 1,2,4-butanetriol |
Design of Enzyme-Based Biosensors for Specific Metabolites
The development of enzyme-based biosensors leverages the high selectivity and sensitivity of enzymes for the rapid detection of specific substrates or inhibitors. nih.gov These analytical devices combine an immobilized enzyme with a transducer to convert a biological recognition event into a measurable signal. mdpi.com The design of such biosensors, particularly for nucleoside monophosphate analogues like this compound, relies on understanding the specific interactions between the analogue and its target enzyme.
A primary target for this compound is Orotidine 5'-monophosphate decarboxylase (ODCase), an essential enzyme in the de novo biosynthesis of pyrimidine nucleotides. wikipedia.orgwikipedia.org ODCase catalyzes the conversion of orotidine 5'-monophosphate (OMP) to uridine 5'-monophosphate (UMP). wikipedia.org this compound acts as a potent competitive inhibitor of this enzyme. nih.gov This inhibitory action can be harnessed to design a biosensor. For instance, an electrochemical or optical biosensor could be developed where the ODCase enzyme is immobilized on a transducer surface. nih.govmdpi.com
The operational principle could involve several approaches:
Competitive Assay: The sensor could measure the enzyme's activity on its natural substrate, OMP. In the presence of the target analyte, this compound, the catalytic rate would decrease due to competitive inhibition. This change in activity, which could be monitored by detecting the product (UMP) or the heat generated during the reaction, would be proportional to the concentration of the inhibitor. nih.gov
Direct Binding Detection: Techniques like Surface Plasmon Resonance (SPR) could detect the binding of this compound to the immobilized ODCase directly. mdpi.com This binding event would alter the refractive index at the sensor surface, generating a signal without the need for a substrate.
Conformational Change Detection: The binding of an inhibitor can induce a conformational change in the enzyme. nih.gov If this change can be coupled to a reporter system, such as a fluorescent tag that changes its emission upon the conformational shift, it could form the basis of a fluorescent biosensor.
The selectivity of such a biosensor is primarily determined by the specificity of the enzyme. nih.gov While ODCase is highly specific for OMP, the biosensor's response could be influenced by other molecules that also inhibit or activate the enzyme. nih.gov Therefore, careful design and calibration are essential for accurate quantification of the target metabolite.
Table 1: Principles for Enzyme-Based Biosensor Design
| Principle | Description | Transducer Type | Key Advantage |
|---|---|---|---|
| Catalytic Activity Measurement | The rate of the enzymatic reaction is measured. Inhibition by an analyte reduces the rate, which is correlated to the analyte's concentration. | Electrochemical, Calorimetric | High sensitivity due to enzymatic signal amplification. |
| Direct Analyte Binding | The physical binding of the analyte to the immobilized enzyme is detected directly. | Optical (e.g., SPR), Piezoelectric | Allows for real-time, label-free detection. |
| Conformational Change Detection | A change in the enzyme's shape upon binding the analyte is detected, often using fluorescent reporters. | Optical (Fluorescence) | Can be highly specific and sensitive. |
Exploitation of Analogue-Enzyme Interactions for Biocatalysis
The interaction between a substrate analogue and an enzyme is a cornerstone of biocatalysis research, providing deep insights into reaction mechanisms and enabling the control of metabolic pathways. Biocatalysis encompasses not only the use of enzymes for synthesis but also the detailed study of their catalytic functions and inhibition. nih.gov The potent inhibition of Orotidine 5'-monophosphate decarboxylase (ODCase) by this compound is a prime example of how such interactions are exploited to understand and manipulate enzymatic processes. nih.gov
ODCase is a remarkably proficient enzyme, accelerating the decarboxylation of OMP by a factor of 1017 over the uncatalyzed reaction. wikipedia.org Understanding this extraordinary catalytic power is a major goal of enzymology. Analogues like this compound serve as powerful tools in this investigation. By binding to the active site, they act as molecular probes, helping to elucidate the specific interactions required for catalysis. researchgate.net
Research has shown that this compound is a potent competitive inhibitor of ODCase, with a reported inhibition constant (Ki) of 840 nM. nih.gov This tight binding is achieved because the analogue mimics the structure of the natural substrate, OMP, allowing it to fit into the enzyme's active site. However, the substitution at the C6 position of the pyrimidine ring prevents the catalytic decarboxylation from occurring. nih.gov
The study of how a series of C6-substituted UMP derivatives, including 6-amino-UMP, interact with ODCase has yielded critical insights:
Active Site Accommodation: The ability of ODCase to bind inhibitors with various bulky substituents at the C6 position indicates a surprising flexibility in the active site. nih.gov This challenges theories that propose the enzyme works by exerting steric or electrostatic stress on the substrate's C6-carboxylate group to promote decarboxylation. nih.govh1.co
Therapeutic Potential: The essential role of ODCase in pyrimidine synthesis makes it a target for antimicrobial and anticancer agents. researchgate.netnih.gov The strong inhibition by this compound and related analogues provides a foundation for the structure-based design of new drugs that target this crucial enzyme. nih.gov
The exploitation of the interaction between this compound and ODCase is thus a clear demonstration of how substrate analogues are fundamental to advancing the field of biocatalysis, from uncovering the fundamental mechanisms of enzyme action to developing new therapeutic strategies.
Table 2: Inhibition of Orotidine 5'-monophosphate decarboxylase (ODCase) by UMP Analogues
| Inhibitor | Inhibition Constant (Ki) | Inhibition Type | Reference |
|---|---|---|---|
| This compound | 840 nM | Competitive | nih.gov |
| 6-Azauridine (B1663090) 5'-Monophosphate | 12.4 µM | Competitive | nih.gov |
Emerging Research Avenues and Future Challenges in 6 Aminouridine 5 Monophosphate Research
Discovery of Additional Enzymatic Targets and Off-Target Interactions
A critical avenue of future research lies in the comprehensive identification of the enzymatic targets of 6-amino-UMP and its potential off-target interactions. Understanding the full spectrum of its cellular binding partners is paramount for elucidating its mechanism of action and for the development of safe and effective therapeutic applications.
Initial insights from publicly available data in databases like PubChem reveal that 6-Aminouridine 5'-Monophosphate is known to interact with at least 17 proteins. nih.gov This preliminary data underscores the need for systematic studies to validate these interactions and to determine their biological significance. Techniques such as affinity chromatography-mass spectrometry, yeast two-hybrid screening, and computational docking simulations can be employed to systematically map the interactome of 6-amino-UMP.
Furthermore, studies on related compounds provide valuable clues. For instance, polymer-linked 6-azauridine (B1663090) 5'-monophosphate has demonstrated high bioaffinity for orotidine-5'-phosphate decarboxylase. nih.gov This suggests that this enzyme could also be a target for 6-amino-UMP, a hypothesis that warrants experimental verification. The investigation of such interactions is crucial, as the binding of nucleotide analogues to metabolic enzymes can have profound effects on cellular processes. For example, the binding of inhibitors to orotidine (B106555) 5'-monophosphate decarboxylase can disrupt pyrimidine (B1678525) biosynthesis, a pathway often upregulated in cancer cells. nih.govresearchgate.net
A key challenge in this area is to distinguish between high-affinity, specific targets and low-affinity, non-specific off-target interactions. The latter can lead to unforeseen side effects in therapeutic settings. Therefore, quantitative binding assays and structural biology studies will be essential to characterize the nature of these interactions at a molecular level.
Table 1: Potential Areas of Investigation for Enzymatic and Off-Target Interactions of this compound
| Research Area | Methodologies | Potential Significance |
| Validation of Known Protein Interactions | Affinity Purification-Mass Spectrometry, Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) | Confirmation of direct binding partners and quantification of binding affinities. |
| Identification of Novel Enzymatic Targets | Chemical Proteomics, Yeast Two-Hybrid Screens, Phage Display | Discovery of previously unknown cellular pathways affected by 6-amino-UMP. |
| Characterization of Off-Target Effects | In vitro enzyme inhibition assays, Cellular thermal shift assays (CETSA) | Assessment of the compound's specificity and potential for toxicity. |
| Structural Biology of Interactions | X-ray Crystallography, Cryo-Electron Microscopy (Cryo-EM), Nuclear Magnetic Resonance (NMR) | Detailed molecular understanding of how 6-amino-UMP binds to its targets. |
| Computational Modeling and Simulation | Molecular Docking, Molecular Dynamics (MD) Simulations | Prediction of potential binding partners and elucidation of binding modes. |
Multi-Omics Approaches for Comprehensive Cellular Impact Assessment
To gain a holistic understanding of the cellular response to 6-amino-UMP, future research must embrace multi-omics approaches. The integration of transcriptomics, proteomics, and metabolomics will provide an unprecedented view of the global changes that occur within a cell upon exposure to this nucleotide analogue.
Transcriptomic profiling , using techniques like RNA-sequencing, can reveal how 6-amino-UMP alters gene expression patterns. mdpi.comnih.govnih.gov This can help identify the signaling pathways and cellular processes that are most affected by the compound. For example, transcriptomic analysis could uncover the upregulation of stress response genes or the downregulation of genes involved in cell proliferation.
Proteomic analysis complements transcriptomics by providing a snapshot of the protein landscape within the cell. drugbank.com Techniques such as mass spectrometry-based proteomics can identify changes in protein abundance, post-translational modifications, and protein-protein interactions following treatment with 6-amino-UMP. This can reveal the downstream effects of the altered gene expression and identify the key protein players that mediate the cellular response.
Metabolomic profiling focuses on the small-molecule metabolites within a cell and can provide a direct readout of the metabolic consequences of 6-amino-UMP exposure. nih.govnih.gov By analyzing the changes in the levels of various metabolites, researchers can understand how the compound perturbs cellular metabolism. For instance, an increase in the levels of precursors of a particular metabolic pathway could indicate the inhibition of a downstream enzyme by 6-amino-UMP.
The primary challenge in this area is the integration and interpretation of these large and complex datasets. Sophisticated bioinformatics tools and systems biology approaches will be required to build comprehensive models of the cellular response to 6-amino-UMP. These models will be invaluable for predicting the compound's effects and for identifying potential biomarkers of its activity.
Development of Advanced Synthetic Biology Tools for Nucleotide Analogue Manipulation
The field of synthetic biology offers a powerful toolkit for the precise manipulation of nucleotide analogues like 6-amino-UMP. dtu.dkbiorxiv.org Future research should focus on developing and applying these tools to control the synthesis, localization, and activity of 6-amino-UMP within cells, opening up new avenues for both fundamental research and biotechnology.
One promising approach is the development of engineered enzymes with altered substrate specificity. nih.gov By modifying the active site of enzymes involved in nucleotide metabolism, it may be possible to create enzymes that specifically recognize and process 6-amino-UMP. This could be used, for example, to create cellular factories for the production of 6-amino-UMP or to develop biosensors that detect its presence.
Riboswitches are another powerful tool from the synthetic biology arsenal. These are RNA molecules that can bind to specific small molecules and regulate gene expression. nih.govnih.gov It is conceivable to engineer riboswitches that are specifically activated or deactivated by 6-amino-UMP. Such riboswitches could be used to create genetic circuits that respond to the presence of the compound, allowing for fine-tuned control over cellular behavior.
Furthermore, the principles of metabolic engineering can be applied to create microbial strains that overproduce 6-amino-UMP or its derivatives. nih.gov By manipulating the metabolic pathways of organisms like Escherichia coli, it may be possible to create efficient and sustainable methods for the production of these valuable compounds.
The main challenge in this area is the inherent complexity of biological systems. The introduction of synthetic components can have unintended consequences, and the behavior of engineered systems can be difficult to predict. Therefore, a deep understanding of the underlying biology is essential for the successful development of these advanced synthetic biology tools.
Exploration of Novel Therapeutic and Biotechnological Potentials
Building on the foundational knowledge of its molecular interactions and cellular effects, future research should vigorously explore the novel therapeutic and biotechnological potentials of 6-amino-UMP. The unique chemical properties of this nucleotide analogue make it a promising candidate for a wide range of applications.
In the realm of therapeutics , 6-amino-UMP and its derivatives could be investigated as potential anticancer, antiviral, or immunomodulatory agents. nih.govnih.gov Nucleoside analogues have a long history of success in medicine, and the unique structure of 6-amino-UMP may confer novel mechanisms of action. For instance, its incorporation into DNA or RNA could disrupt the replication of cancer cells or viruses. Prodrug strategies, which involve modifying the molecule to improve its delivery and activation within target cells, could also be explored to enhance its therapeutic efficacy. researchgate.net
Beyond medicine, 6-amino-UMP holds promise in various biotechnological applications . It could be used as a molecular probe to study the function of specific enzymes or as a building block for the synthesis of novel nucleic acid-based materials. nih.gov The enzymatic synthesis of nucleotide analogues is a rapidly developing field, and 6-amino-UMP could be a valuable addition to the toolbox of molecular biologists. mdpi.com Furthermore, the use of base-modified nucleotides in mRNA drug discovery is an exciting area of research, and 6-amino-UMP could be explored for its potential to enhance the stability and translational efficiency of therapeutic mRNAs.
A significant challenge in realizing these potentials is the journey from a promising lead compound to a clinically approved drug or a widely used biotechnological tool. This requires extensive preclinical and clinical testing to ensure safety and efficacy. Nevertheless, the potential rewards of this research are immense, with the possibility of developing new treatments for diseases and new tools for scientific discovery.
Q & A
Q. What is the structural characterization of 6-Aminouridine 5'-Monophosphate, and how is it experimentally determined?
The compound is a nucleotide derivative with the formula C₉H₁₄N₃O₉P . Structural elucidation involves:
- X-ray crystallography to resolve the 3D arrangement of atoms (e.g., PDB-based studies for related nucleotides) .
- SMILES notation :
O=C1NC(=O)N(C(N)=C1)C2OC(C(O)C2O)COP(=O)(O)O, derived from crystallographic data . - InChi Key :
InChI=1S/C9H14N3O9P/c10-4-1-5(13)11-9(16)12(4)8-7(15)6(14)3(21-8)2-20-22(17,18)19...for precise digital referencing . - Mass spectrometry (LC-MS/MS) for molecular weight verification (e.g., comparison with Uridine 5'-Monophosphate protocols ).
Q. What are the primary biochemical roles of this compound in nucleotide metabolism?
While direct studies on this compound are limited, analogous nucleotides (e.g., UMP, CMP) suggest roles in:
- RNA biosynthesis as a modified nucleoside monophosphate .
- Enzymatic substrate for kinases or phosphatases, inferred from structural similarity to uridine derivatives .
- Intermediate in salvage pathways , potentially contributing to pyrimidine recycling . Methodological validation includes radiolabeled tracer assays or HPLC-based metabolite profiling .
Q. How is this compound synthesized and purified in laboratory settings?
Synthesis typically involves:
- Chemical phosphorylation of 6-Aminouridine using POCl₃ or phosphoramidite chemistry .
- Microbial fermentation via engineered Saccharomyces cerevisiae strains, optimized using kinetic models (e.g., Logistic equations for biomass and Luedeking-Piret for product yield) .
- Purification : Ion-exchange chromatography (e.g., mixed-mode resins for nucleotide separation ) or HPLC with UV detection at 260 nm .
Advanced Research Questions
Q. How can kinetic modeling improve the production yield of this compound in bioreactors?
Dynamic models integrate:
-
Logistic equations for cell growth:
-
Luedeking-Piret equations for product formation:
Parameters (e.g., μ_max, α, β) are derived from batch fermentation data using nonlinear least-squares fitting (R² > 0.98) . Adjusting substrate feeding or pH enhances phosphate group stability .
Q. What experimental strategies resolve contradictions in reported enzymatic activity data for this compound-interacting proteins?
- Km and kcat determination : Use continuous spectrophotometric assays (e.g., monitoring IMP cyclohydrolase activity at 248 nm ). For low substrate affinity (<1 μM), employ stopped-flow kinetics or isotope dilution .
- Competitive binding assays : Compare inhibition constants (Ki) with analogs (e.g., 5-Methyluridine 5'-Monophosphate) to confirm specificity .
- Structural analysis : Co-crystallize enzymes with the compound to identify binding residues (e.g., as done for PurO-type IMP cyclohydrolases ).
Q. How is this compound quantified in complex biological matrices?
Advanced analytical workflows include:
- LC-MS/MS with multiple reaction monitoring (MRM) transitions (e.g., m/z 346 → 97 for phosphate group detection) .
- Ion-pair chromatography using tetrabutylammonium acetate to improve retention of polar nucleotides .
- Calibration curves with deuterated internal standards (e.g., D₃-6-Aminouridine 5'-Monophosphate) for precision (±5% error) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
